molecular formula C9H11BrO2 B1449417 2-(3-Bromo-4-methylphenoxy)ethan-1-ol CAS No. 1851181-29-7

2-(3-Bromo-4-methylphenoxy)ethan-1-ol

Cat. No.: B1449417
CAS No.: 1851181-29-7
M. Wt: 231.09 g/mol
InChI Key: YVMCKJFVMOZWIG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenoxy)ethan-1-ol is a brominated aromatic ethanol derivative characterized by a phenoxy ether linkage at the 2-position of ethanol and a 3-bromo-4-methyl substitution on the phenyl ring. This compound is structurally analogous to intermediates used in pharmaceuticals and organic synthesis, where bromine enhances reactivity for further functionalization.

Properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMCKJFVMOZWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-4-methylphenoxy)ethan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C10H12BrO\text{C}_{10}\text{H}_{12}\text{BrO}

It features a brominated aromatic ring, which is crucial for its biological activity. The presence of the phenoxy group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom on the aromatic ring is believed to play a significant role in modulating the compound's binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be linked to its potential therapeutic effects.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study on human breast cancer cells showed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 15 µM.
  • Mechanism : The compound triggered caspase activation, indicating its role in apoptosis pathways.

Case Studies

  • Study on Bacterial Inhibition :
    • Researchers evaluated the efficacy of the compound against various bacterial strains.
    • Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Anticancer Research :
    • A series of experiments were conducted on different cancer cell lines, including breast and lung cancer.
    • The results highlighted the compound's ability to inhibit cell proliferation and promote apoptosis, warranting further investigation into its mechanisms and therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
2-(3-Bromo-4-methylphenoxy)ethan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties, making it valuable in pain management therapies.

Case Study: Synthesis of Analgesics
Research has demonstrated the effectiveness of this compound as a precursor in synthesizing analgesics. A study highlighted its role in producing derivatives that showed significant reduction in pain response in animal models, indicating potential for clinical applications in pain relief .

Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's phenolic structure contributes to its ability to disrupt microbial cell membranes, leading to cell lysis.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane integrity
Escherichia coli64 µg/mLInhibition of cell wall synthesis
Candida albicans16 µg/mLDisruption of membrane function

Material Science

Polymer Chemistry
In material science, this compound is explored for its potential as a polymerization agent. Its reactive bromine atom allows it to participate in radical polymerization processes, leading to the development of new polymeric materials with enhanced properties.

Case Study: Development of Coatings
A recent study investigated the use of this compound in formulating protective coatings. The resulting polymers exhibited improved durability and resistance to environmental degradation compared to traditional coatings .

Cosmetic Applications

Formulation Development
The compound is also being explored in cosmetic formulations due to its emulsifying properties. It can enhance the stability and texture of creams and lotions, making it a suitable ingredient for skincare products.

Data Table: Cosmetic Formulation Properties

PropertyValueSignificance
Viscosity1500 cPEnhances product spreadability
pH5.5Suitable for skin compatibility
Stability (6 months)No phase separationEnsures product longevity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities among related brominated ethanols:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Key References
2-(3-Bromo-4-methylphenoxy)ethan-1-ol 3-Bromo, 4-Methyl Phenoxy, Hydroxyl C₉H₁₁BrO₂ -
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol 4-Bromo, 2-Methoxy Phenyl, Hydroxyl C₉H₁₁BrO₂
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol 3-Bromo, 4-Fluoro, -CH₂NH- Amino, Hydroxyl C₉H₁₁BrFNO
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) 3,4-Bis(benzyloxy) Amino, Ethoxy, Hydroxyl C₂₃H₂₅NO₄
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)ethan-1-one Indole, 4-Methoxyphenyl Ketone, Bromoindole C₁₇H₁₄BrNO₂

Key Observations :

  • Substituent Position : Bromine at the para position (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol ) increases steric hindrance compared to meta-bromo derivatives.
  • Functional Groups: The phenoxy group in the target compound contrasts with direct phenyl attachments (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol ), altering electronic properties and solubility.
Physicochemical Properties
  • Polarity: The hydroxyl and phenoxy groups in the target compound increase hydrophilicity compared to non-polar derivatives like YTK-A76 .
  • Molecular Weight: Lower molecular weight (C₉H₁₁BrO₂) than YTK-A76 (C₂₃H₂₅NO₄) suggests better solubility in polar solvents.
  • Stability: Bromine’s electron-withdrawing effect may enhance stability relative to fluorine-containing analogues (e.g., 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol ).

Preparation Methods

Method and Conditions

  • Starting Material: 2,6-dimethoxy-4-methylphenol or 4-methylphenol derivatives.
  • Brominating Agent: Molecular bromine (Br2).
  • Solvent: Halogenated solvents such as 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride.
  • Reaction Promoter: Glacial acetic acid is used as a reaction promoter to reduce the phenyl ring activity by interacting with the phenolic hydroxyl group, enhancing selectivity.
  • Temperature: Controlled between 30°C and 50°C.
  • Reaction Time: Bromine is added slowly over 1–3 hours, with total reaction times ranging from 5 to 20 hours.
  • Post-Reaction Processing: Cooling to 10°C induces crystallization, facilitating isolation by filtration.

Outcomes

  • High selectivity for monobromination at the 3-position.
  • Yields up to 97.5% with purity exceeding 99% (HPLC analysis).
  • Simple post-reaction workup due to crystallization of the product.

Representative Experimental Data

Parameter Condition/Value
Starting material 2,6-dimethoxy-4-methylphenol (0.5 mol)
Solvent 1,2-ethylene dichloride (250–300 mL)
Glacial acetic acid 1–3 equivalents relative to substrate
Bromine 1 equivalent, added over 1 hour
Temperature 30°C during addition, 10°C for crystallization
Reaction time 15 hours total
Yield 97.5%
Purity (HPLC) 99.5%

NMR Characterization (400 MHz, CDCl3):
δ 2.34 (s, 3H, CH3), δ 3.87 (s, 3H, OCH3), δ 3.90 (s, 3H, OCH3), δ 5.48 (s, 1H, OH), δ 6.58 (s, 1H, aromatic-H).

Etherification to Form 2-(3-Bromo-4-methylphenoxy)ethan-1-ol

Following the selective bromination, the phenolic hydroxyl group is reacted with 2-chloroethanol or 2-chloroethyl derivatives to form the ether linkage.

Reaction Type

  • Nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis.
  • The phenol oxygen acts as a nucleophile attacking the electrophilic carbon bearing the leaving group (chloride) in 2-chloroethanol.

Typical Conditions

  • Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the phenol.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity and reaction rate.
  • Temperature: 60–80°C to optimize reaction kinetics while minimizing side reactions.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be used to improve yield by facilitating phase transfer.

Purification

  • Recrystallization using ethanol/water mixtures.
  • Column chromatography on silica gel with chloroform:methanol mixtures to remove impurities.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Selective bromination 2,6-dimethoxy-4-methylphenol, Br2, acetic acid, 30–50°C, 5–20 h High yield (97.5%), high purity (99.5%) monobrominated product
2. Etherification Brominated phenol, 2-chloroethanol, K2CO3, DMF, 60–80°C Formation of ether bond, good yields with phase-transfer catalysis
3. Purification Recrystallization or silica gel chromatography Removal of unreacted materials and side products

Research Findings and Industrial Relevance

  • The use of glacial acetic acid as a reaction promoter is a key innovation to achieve high selectivity in bromination by passivating the phenyl ring and minimizing polybromination.
  • Halogenated solvents such as 1,2-ethylene dichloride provide an optimal medium for bromination reactions.
  • The bromination step is mild and scalable, making it industrially viable with yields near quantitative.
  • Etherification under controlled conditions yields the target compound efficiently.
  • The overall synthetic route is concise, with manageable purification steps, suitable for large-scale production.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-methylphenoxy)ethan-1-ol?

The synthesis typically involves two key steps: (1) etherification to form the phenoxy linkage and (2) reduction to introduce the alcohol moiety.

  • Step 1 : React 3-bromo-4-methylphenol with a halogenated ethanol derivative (e.g., 2-bromoethanol) under basic conditions (K₂CO₃ or NaH) in anhydrous DMF or THF at 60–80°C. This facilitates nucleophilic substitution to form the ether bond .
  • Step 2 : Reduce the intermediate ketone or ester (if present) using sodium borohydride (NaBH₄) or borane-dimethyl sulfide (BH₃·SMe₂) in THF. For sensitive substrates, catalytic hydrogenation (H₂/Pd-C) may be employed .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended.

Q. How should researchers characterize this compound to confirm its structure?

A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the aromatic protons (δ 6.8–7.5 ppm, split due to bromine and methyl substituents), the ethoxy methylene group (δ 3.8–4.2 ppm), and the alcohol proton (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR : Confirm the quaternary carbon adjacent to bromine (δ 115–125 ppm) and the alcohol-bearing carbon (δ 60–70 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₁BrO₂ (calc. ~245.0) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refinement using SHELXL (via Olex2) can resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood for all procedures .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid water sources to prevent environmental contamination .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Questions

Q. How can reaction yields be optimized during etherification?

  • Solvent Selection : Anhydrous DMF enhances reactivity but may require higher temperatures. Switch to THF for milder conditions (40–60°C) to reduce side reactions .

  • Base Optimization : Replace K₂CO₃ with NaH for faster deprotonation of the phenol, but monitor exothermicity.

  • Catalysis : Add catalytic KI (1–2 mol%) to accelerate halogen exchange in SN2 mechanisms .

  • Table 1 : Yield comparison under varying conditions:

    BaseSolventTemp (°C)Yield (%)
    K₂CO₃DMF8065
    NaHTHF6078
    NaH + KITHF6085

Q. How should researchers resolve contradictions in NMR data?

  • Scenario : Unexpected peaks in ¹H NMR (e.g., δ 5.5 ppm suggesting alkene formation).
    • Hypothesis : Elimination side reaction during synthesis.
    • Verification :

Run 2D NMR (COSY, HSQC) to assign proton correlations.

Conduct LC-MS to detect byproducts (e.g., dehydrated alkene derivative).

Re-optimize reaction conditions: Lower temperature (40°C) and reduce base stoichiometry (1.1 eq vs. 2 eq) to suppress elimination .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Bromine Position : The 3-bromo substituent enhances electrophilicity, aiding nucleophilic aromatic substitution (e.g., with thiols in enzyme inhibition studies) .
    • Methyl Group : The 4-methyl group increases lipophilicity, improving membrane permeability. Replace with CF₃ for higher metabolic stability .
  • Derivatization Strategies :
    • Esterification : Protect the alcohol with acetyl or tosyl groups to study transport properties.
    • Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysis) to introduce aryl groups at the bromine site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-methylphenoxy)ethan-1-ol
Reactant of Route 2
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2-(3-Bromo-4-methylphenoxy)ethan-1-ol

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